molecular formula C12H16N4OS B2431812 N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(3-methylthiophen-2-yl)propanamide CAS No. 2097919-97-4

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(3-methylthiophen-2-yl)propanamide

Cat. No.: B2431812
CAS No.: 2097919-97-4
M. Wt: 264.35
InChI Key: DSHOIYSEZFKWSU-UHFFFAOYSA-N
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Description

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(3-methylthiophen-2-yl)propanamide is a synthetic organic compound that features a triazole ring and a thiophene ring. Compounds containing these structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(3-methylthiophen-2-yl)propanamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as a Suzuki or Stille coupling.

    Formation of the Amide Bond: The final step involves the formation of the amide bond, which can be achieved through a condensation reaction between a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the triazole ring or the amide group.

    Substitution: Substitution reactions could occur at various positions on the triazole or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Halogenating agents or nucleophiles could be used for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring could lead to sulfoxides or sulfones.

Scientific Research Applications

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(3-methylthiophen-2-yl)propanamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biological assays.

    Medicine: Investigation of its potential as a therapeutic agent due to its structural features.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The triazole and thiophene rings could interact with various molecular targets through hydrogen bonding, π-π stacking, or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1H-1,2,3-triazol-1-yl)ethyl)-3-(2-thienyl)propanamide
  • N-(2-(1H-1,2,3-triazol-1-yl)ethyl)-3-(3-thienyl)propanamide

Uniqueness

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(3-methylthiophen-2-yl)propanamide is unique due to the specific substitution pattern on the thiophene ring and the position of the triazole ring. These structural features could confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

3-(3-methylthiophen-2-yl)-N-[2-(triazol-2-yl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4OS/c1-10-4-9-18-11(10)2-3-12(17)13-7-8-16-14-5-6-15-16/h4-6,9H,2-3,7-8H2,1H3,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSHOIYSEZFKWSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CCC(=O)NCCN2N=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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